molecular formula C14H21N5O3S B11377576 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine

Cat. No.: B11377576
M. Wt: 339.42 g/mol
InChI Key: SETQCOHZFWGFLD-UHFFFAOYSA-N
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Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that features a unique combination of a tetrazole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the tetrazole ring.

Scientific Research Applications

Chemistry

In chemistry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in the development of new therapeutic agents .

Industry

In industry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE lies in its combination of a tetrazole ring with a trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C14H21N5O3S/c1-19-14(16-17-18-19)23-8-7-15-9-10-5-6-11(20-2)13(22-4)12(10)21-3/h5-6,15H,7-9H2,1-4H3

InChI Key

SETQCOHZFWGFLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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